molecular formula C30H30N6O7S2 B2883904 ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393814-65-8

ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2883904
CAS RN: 393814-65-8
M. Wt: 650.73
InChI Key: ZRSROBRCJCTQIJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H30N6O7S2 and its molecular weight is 650.73. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. Compounds like SR-01000567248 can be synthesized and tested against various bacterial and fungal species. The variations in the thiophene ring structure, particularly at position-2, significantly affect their biological activity . These compounds could potentially lead to the development of new antimicrobial agents that are effective against resistant strains.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiophene derivatives make them candidates for the development of new pain relief medications. By modifying the thiophene core and studying the pharmacological effects, researchers can design drugs that target specific inflammatory pathways with reduced side effects .

Anticancer Research

Thiophene derivatives have shown promise in anticancer research. The structural diversity of these compounds allows for the inhibition of various cancer cell lines. Researchers can explore SR-01000567248 as a potential chemotherapeutic agent, focusing on its ability to disrupt cancer cell proliferation and induce apoptosis .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in diseases like cancer and diabetes. Thiophene derivatives can act as kinase inhibitors, and SR-01000567248 could be investigated for its efficacy in inhibiting specific kinases involved in disease pathways .

Antiviral Applications

The antiviral potential of thiophene derivatives is another area of interest. These compounds can be designed to interfere with viral replication or to inhibit enzymes critical to the viral life cycleSR-01000567248 may be studied for its effectiveness against various viruses, contributing to the development of new antiviral drugs .

Material Science

Beyond medicinal chemistry, thiophene derivatives like SR-01000567248 have applications in material science. Their electronic properties make them suitable for use in organic semiconductors, conducting polymers, and photovoltaic cells. Research in this area focuses on synthesizing new thiophene-based materials with improved performance for electronic devices .

properties

IUPAC Name

ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O7S2/c1-4-43-29(39)25-22-6-5-7-23(22)45-28(25)32-26(37)17(2)44-30-34-33-24(35(30)19-10-12-20(13-11-19)36(40)41)16-31-27(38)18-8-14-21(42-3)15-9-18/h8-15,17H,4-7,16H2,1-3H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSROBRCJCTQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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